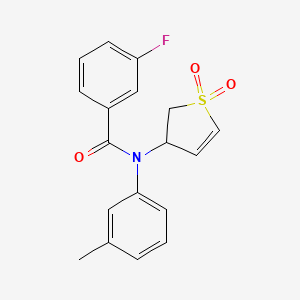

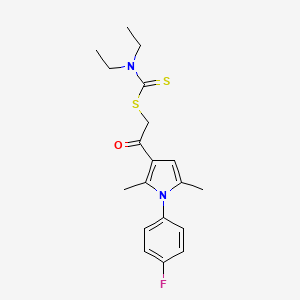

(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound . These compounds are intermediates or final products used in the synthesis of pharmaceuticals, such as nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine carboxylates involves multi-step processes and optimization of conditions to achieve the desired products. For example, the large-scale preparation of a tert-butyl hexahydro methanopyrrolopyridine carboxylate involved a one-pot process with debenzylation and ring hydrogenation steps . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylates can be characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). For instance, the tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these methods, and its structure was further analyzed using density functional theory (DFT) . The molecular electrostatic potential and frontier molecular orbitals were also studied to understand the electronic properties of the compound .

Chemical Reactions Analysis

The tert-butyl pyrrolidine carboxylates can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacted with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . These reactions are crucial for the synthesis of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates can be inferred from their synthesis and molecular structure. The stability of the compounds, their melting points, and solubility can be affected by the presence of substituents on the pyrrolidine ring or the pyridine moiety. The crystal structure analysis provides insights into the conformation of the molecules and possible intermolecular interactions, such as hydrogen bonding .

Applications De Recherche Scientifique

Enantioselective Synthesis

- A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is described. This method achieves high yields and enantiomeric excesses, demonstrating the compound's utility in creating chiral pyrrolidine derivatives with potential application in drug development and synthetic chemistry (Chung et al., 2005).

Structural Characterization

- The synthesis and crystallographic analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, was reported. This work provides insights into the structural aspects of pyrrolidine derivatives, highlighting their potential in various synthetic applications (Naveen et al., 2007).

Application in Antithrombin Activity

- Enantiomerically pure pyrrolidine derivatives synthesized from (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate showed potential antithrombin activity, underscoring the compound's relevance in medicinal chemistry for developing new therapeutic agents (Ayan et al., 2013).

Novel Synthetic Pathways

- Research on asymmetric synthesis of αR-polyfluoroalkylated prolinols based on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate highlighted the compound's utility in creating fluorinated organic compounds, which are valuable in pharmaceutical chemistry and materials science (Funabiki et al., 2008).

Safety and Hazards

Propriétés

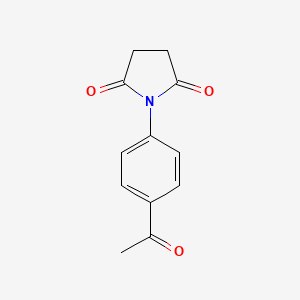

IUPAC Name |

tert-butyl (2R)-2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIPOXSHIIAUKI-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)